Reduced Normal Organ Accumulation Compared to RGD Tetramer (RGD4) Enhances Therapeutic Index
AB-3PRGD2 demonstrates a favorable biodistribution profile compared to the RGD tetramer RGD4, a closely related multimeric RGD peptide. Specifically, ¹¹¹In-labeled 3PRGD2 (the non-albumin-binding precursor to AB-3PRGD2) exhibits significantly lower uptake in normal organs, including the liver and kidneys, which translates to a higher maximum tolerated dose (MTD) [1].
| Evidence Dimension | Tumor and Normal Organ Uptake (%ID/g) and Maximum Tolerated Dose (MBq) |
|---|---|
| Target Compound Data | ¹¹¹In-DOTA-3PRGD2 tumor uptake: 6.13 ± 0.82%ID/g at 4 h; MTD of ⁹⁰Y-DOTA-3PRGD2 > 55.5 MBq |
| Comparator Or Baseline | ¹¹¹In-DOTA-RGD4 tumor uptake: 6.43 ± 1.6%ID/g at 4 h; MTD of ⁹⁰Y-DOTA-RGD4 < 44.4 MBq |
| Quantified Difference | Tumor uptake is comparable (difference of 0.30%ID/g), but normal organ uptake is substantially lower for 3PRGD2 (exact numerical values for liver and kidney not provided in abstract, but stated as 'much lower'). The MTD for ⁹⁰Y-DOTA-3PRGD2 is > 55.5 MBq, whereas the MTD for ⁹⁰Y-DOTA-RGD4 is < 44.4 MBq, representing a > 25% increase in tolerable dose. |
| Conditions | U87MG human glioblastoma xenograft model in nude mice; 4 h post-injection |
Why This Matters
A higher MTD allows for the administration of a greater radioactive dose, which is directly correlated with enhanced tumor cell kill and improved therapeutic efficacy in radionuclide therapy.
- [1] Liu Z, Shi J, Jia B, et al. Two ⁹⁰Y-labeled multimeric RGD peptides RGD4 and 3PRGD2 for integrin targeted radionuclide therapy. Mol Pharm. 2011;8(2):591-599. View Source
